Ethyl 8-oxooct-4-enoate
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Overview
Description
Ethyl 8-oxooct-4-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound, with the molecular formula C10H16O3, is known for its unique structure, which includes a carbonyl group and a double bond, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 8-oxooct-4-enoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with an appropriate aldehyde under basic conditions to form the desired product. The reaction typically requires a base such as sodium ethoxide and is carried out at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-oxooct-4-enoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the compound into carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acid or base catalysts can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 8-oxooct-4-enoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory and antimicrobial properties, is ongoing.
Industry: It is utilized in the production of fragrances, flavorings, and other specialty chemicals
Mechanism of Action
The mechanism by which ethyl 8-oxooct-4-enoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes involved in metabolic processes, influencing their activity and leading to various biochemical outcomes .
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Known for its fruity aroma, used in flavorings and fragrances.
Ethyl propionate: Another ester with applications in the food and fragrance industries
Uniqueness: Ethyl 8-oxooct-4-enoate stands out due to its unique structure, which includes both a carbonyl group and a double bond. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
56879-14-2 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 8-oxooct-4-enoate |
InChI |
InChI=1S/C10H16O3/c1-2-13-10(12)8-6-4-3-5-7-9-11/h3-4,9H,2,5-8H2,1H3 |
InChI Key |
BBXFIXDNXBOAAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC=CCCC=O |
Origin of Product |
United States |
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